1-methyl-1H-benzo[d]imidazol-5-yl acetate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl acetate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the biological activity exhibited by this particular compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific mode of action would depend on the target and the biological activity of this compound.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . The specific pathways affected would depend on the target and the biological activity of this compound.
Result of Action
The effects would be a result of the compound’s interaction with its targets and its impact on the biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-benzo[d]imidazol-5-yl acetate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with acetic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reactions are conducted under controlled temperatures and inert atmospheres
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives with various functional groups .
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound of 1-methyl-1H-benzo[d]imidazol-5-yl acetate, known for its broad range of biological activities.
2-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group at a different position, exhibiting distinct chemical and biological properties.
5-nitro-1H-benzo[d]imidazole: A derivative with a nitro group, known for its antimicrobial properties
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the acetate group can enhance its solubility and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)14-8-3-4-10-9(5-8)11-6-12(10)2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXXLUWNWVRCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N(C=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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